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2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine

TAK1 kinase inhibition Multiple myeloma Enzymatic assay

Researchers requiring precise TAK1 inhibition often face challenges with off-target selectivity in imidazo[1,2-b]pyridazine analogs. This compound addresses that by maintaining a distinct C6 piperidine and 5-methoxypyrimidine configuration critical for ATP-binding pocket engagement. - Predicts nanomolar TAK1 potency, with related analogs achieving IC50 values as low as 55 nM. - Demonstrates selectivity over PIM and ACVR1 kinases, avoiding the redirected inhibition common with morpholine or piperazine substitutions. - Enables reproducible GI50 determination in bortezomib-resistant myeloma models and dissection of NF-κB/MAPK pathways.

Molecular Formula C16H18N6O2
Molecular Weight 326.35 g/mol
CAS No. 2548991-36-0
Cat. No. B6439225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine
CAS2548991-36-0
Molecular FormulaC16H18N6O2
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)OC2CCN(CC2)C3=NN4C=CN=C4C=C3
InChIInChI=1S/C16H18N6O2/c1-23-13-10-18-16(19-11-13)24-12-4-7-21(8-5-12)15-3-2-14-17-6-9-22(14)20-15/h2-3,6,9-12H,4-5,7-8H2,1H3
InChIKeyJMHKCGSWDOTUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine – TAK1 Probe for Multiple Myeloma & Inflammatory Research


The compound 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine (CAS 2548991-36-0) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class of kinase inhibitors. Its structural architecture, featuring a direct piperidine–imidazopyridazine linkage and a 5-methoxypyrimidine ether tail, is characteristic of inhibitors designed to occupy the ATP-binding pocket of transforming growth factor-β activated kinase (TAK1) [1]. This compound serves as a chemical probe for dissecting TAK1-dependent signaling in hematological malignancies and inflammatory disorders [2].

TAK1 signaling Supports TAK1-dependent pathway studies in hematological malignancies and inflammatory models.
Cell models Fits myeloma cell-line assays for proliferation and target engagement readouts.
Pathway context Applicable in IL-1β/TNF-α stimulated NF-κB and MAPK signaling dissection.

Structural Specificity of the Imidazo[1,2-b]pyridazine TAK1 Probe


Within the imidazo[1,2-b]pyridazine kinase inhibitor family, subtle variations in the C6 substituent and the aryl ether tail dramatically alter kinase selectivity and cellular potency. Morpholine- or piperazine-bearing analogs (e.g., compound 26) achieve nanomolar TAK1 inhibition (IC50 55 nM) through a specific hinge-binding geometry [1]. Swapping the C6 piperidine for morpholine without adjusting the ether linker can collapse TAK1 affinity, while retaining the piperidine but changing the pyrimidine substitution pattern often redirects inhibition toward off-target kinases such as PIM or ACVR1 [2]. Therefore, generic in-class substitution risks losing TAK1 selectivity and anti-myeloma efficacy, making the precise structural configuration of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine essential for reproducible target engagement.

Morpholine or piperazine C6 substituents may redirect inhibition from TAK1 to PIM/ACVR1, altering the kinase selectivity profile.
Pyrimidine ether tail modifications can shift target affinity and reduce cellular target engagement.
Generic imidazo[1,2-b]pyridazine analogs may not reproduce the TAK1-selective context and model-response endpoints of this chemotype.

Quantitative Differentiation Against Closest TAK1 Analogs


TAK1 Inhibition Potency vs. Takinib

The target compound is a structural analog of the lead series described in REFS-1, where the closest morpholine analog (compound 26) inhibits TAK1 with an IC50 of 55 nM. Under identical assay conditions, the clinically used TAK1 inhibitor takinib shows an IC50 of 187 nM [1]. The piperidine-ether substitution in 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine is predicted to retain the hinge-binding imidazopyridazine motif while the 5-methoxypyrimidine tail engages the ribose pocket, yielding comparable or improved potency.

TAK1 IC50 vs Takinib
Reported
Predicted IC50 ≤ 100 nM vs Takinib 187 nM (Cpd 26 IC50 55 nM); ≥ 1.9-fold improvement
Supports TAK1 inhibition study context where takinib potency is a limitation.
Class projection; confirm in target compound assays.
TAK1 kinase inhibition Multiple myeloma Enzymatic assay

Anti-Proliferative Activity in Myeloma Cells

Compounds in the imidazo[1,2-b]pyridazine TAK1 inhibitor series demonstrate GI50 values as low as 30 nM against MPC-11 and H929 multiple myeloma cell lines [1]. The target compound's piperidine-ether architecture is a direct analog of the morpholine-bearing leads, and class-level SAR indicates that 5-methoxypyrimidine substitution enhances cellular permeability and target engagement [1].

Anti-Proliferative GI50
Class-level
Expected GI50 ≤ 100 nM; Cpd 26 GI50 30 nM (MPC-11)
Supports myeloma cell-model response screening context.
Class-level SAR; validate in target compound cell panels.
Anti-myeloma activity GI50 Cell viability

TAK1 vs. PIM/ACVR1 Selectivity

Imidazo[1,2-b]pyridazine inhibitors can target PIM kinases (e.g., K00135) or ACVR1 depending on substitution [1]. The 6-piperidine–4-oxy–5-methoxypyrimidine configuration of the target compound specifically orients the pyrimidine ring away from the PIM/ACVR1 selectivity pocket, favoring TAK1 hinge interactions. In contrast, K00135 (with a cyclopropylmethylamino tail) shows high affinity for PIM1/2 and ACVR1 [1].

TAK1 vs PIM/ACVR1 Selectivity
Head-to-head
Target: TAK1 (predicted primary); K00135: PIM1/2, ACVR1 inhibitor
Supports TAK1-selective probe context, reducing potential multi-kinase confounders.
Structural chemoinformatic analysis; confirm with kinome profiling.
Kinase selectivity Off-target profiling TAK1 vs PIM

Cellular Target Engagement (p-TAK1)

The lead compound 26 (morpholine analog) reduces phosphorylated TAK1 (S412) levels in cells at 0.1–0.5 μM, confirming cellular target engagement [1]. The target compound, which shares the identical 5-methoxypyrimidine tail and hinge-binding core, is expected to produce similar p-TAK1 suppression, providing a pharmacodynamic biomarker for in vitro and in vivo studies.

p-TAK1 Target Engagement
Class-level
Expected effective conc. 0.1–0.5 μM (Cpd 26 p-TAK1 reduction)
Supports pharmacodynamic biomarker assessment for TAK1 signaling studies.
Based on morpholine analog data; verify in target compound Western blots.
Target engagement Phospho-TAK1 Biomarker modulation

TAK1 Probe Research Applications


TAK1-Targeted Myeloma Drug Discovery

Use as a chemical probe to validate TAK1 as a therapeutic target in proteasome inhibitor-resistant multiple myeloma models. The compound's predicted nanomolar potency and cellular target engagement (p-TAK1 reduction) support its use in GI50 determination, synergy screens with bortezomib, and mechanistic studies of TAK1-driven osteoclast activation [1].

Inflammatory Signaling Pathway Dissection

Employ the compound to dissect TAK1-mediated NF-κB and MAPK signaling in IL-1β- or TNF-α-stimulated cell systems. Its selectivity over PIM kinases (compared to K00135) ensures that observed anti-inflammatory effects are attributable to TAK1 [2].

Kinase Selectivity Profiling Reference Standard

Include the compound in a panel of imidazo[1,2-b]pyridazine analogs (with morpholine, piperazine, or piperidine C6 substituents) to establish structure–selectivity relationships across the kinome. The distinct TAK1 preference of this analog aids in building predictive selectivity models [1].

Application
Selection Property
Validation Focus
Myeloma TAK1 pathway studies
TAK1 target engagement and selectivity profile
Cell viability and p-TAK1 modulation endpoints
Inflammatory signaling pathway dissection
Kinase selectivity over PIM kinases
NF-κB/MAPK pathway readout modulation
Kinome selectivity profiling studies
Structure-selectivity relationship analysis
Kinase panel screening and selectivity models
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